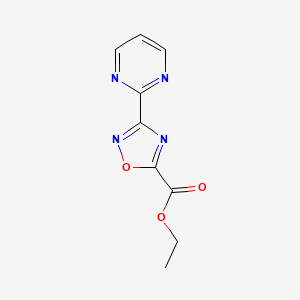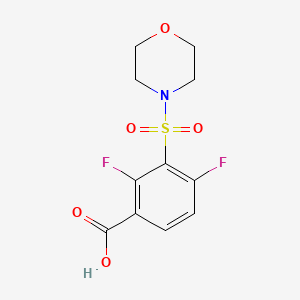
2,4-Difluoro-3-(morpholin-4-ylsulfonyl)benzoic acid
Vue d'ensemble
Description
“2,4-Difluoro-3-(morpholin-4-ylsulfonyl)benzoic acid” is a chemical compound with the molecular formula C11H11F2NO5S . It has a molecular weight of 307.27 g/mol .
Molecular Structure Analysis
The molecular structure of “2,4-Difluoro-3-(morpholin-4-ylsulfonyl)benzoic acid” consists of a benzoic acid core with two fluorine atoms at the 2 and 4 positions, and a morpholin-4-ylsulfonyl group at the 3 position .Physical And Chemical Properties Analysis
The boiling point of “2,4-Difluoro-3-(morpholin-4-ylsulfonyl)benzoic acid” is predicted to be 488.8±55.0 °C . Its density is predicted to be 1.561±0.06 g/cm3 . The pKa value is predicted to be 2.82±0.10 .Applications De Recherche Scientifique
Chemical Synthesis and Molecular Libraries
A study discussed the synthesis of a novel compound series from 1,5-difluoro-2,4-dinitrobenzene, which involved substitutions and reductions to create intermediates. These intermediates, involving morpholine, were vital in constructing molecular libraries potentially applicable for therapeutic purposes (Wang et al., 2008).
Chemistry of Benzoic Acid Derivatives
Research on 3,6-difluoro-1,2,4,5-tetrakis(amino)benzenes, with morpholin-1-yl substituents, explored the potential inversion in these compounds. The study involved crystallography and electrochemical analysis, showing variations in electron loss and proposing DFT studies for further understanding of ion pairing in oxidized forms (Adams et al., 2010).
Inhibitor Development
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids were identified as potent and selective inhibitors of aldo-keto reductase AKR1C3, relevant in breast and prostate cancer. The study revealed insights into the binding mechanisms and emphasized the positioning of carboxylate groups and the significance of small substituents for enhancing potency (Jamieson et al., 2012).
Molecular Analysis and Hydrogen Bonded Structures
A study on morpholinium salts of ring-substituted benzoic acid analogues provided insights into how substituent groups in aromatic rings influence secondary structure generation. The research, which included crystallography and hydrogen bonding analysis, revealed diverse structural forms like chains, cyclic heterotetramers, and ribbon structures (Smith & Lynch, 2016).
Propriétés
IUPAC Name |
2,4-difluoro-3-morpholin-4-ylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO5S/c12-8-2-1-7(11(15)16)9(13)10(8)20(17,18)14-3-5-19-6-4-14/h1-2H,3-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHVAVXPWVYGMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-3-(morpholin-4-ylsulfonyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B1392456.png)

![4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B1392462.png)
![[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid](/img/structure/B1392463.png)
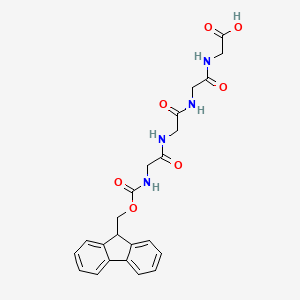
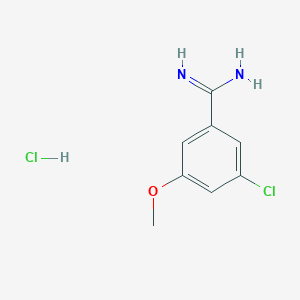
![2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1392466.png)
![N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine](/img/structure/B1392467.png)
![[(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392468.png)
![1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392470.png)
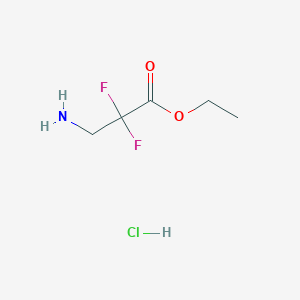
![2-[(3S,4R,5S,6S,7E,9E,11E)-4,6-Dimethoxy-3,5,11-trimethyltrideca-7,9,11-trien-1-yl]-8-hydroxy-5,7-dimethoxy-3-methyl-4H-1-benzopyran-4-one](/img/structure/B1392474.png)

